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molecular formula C11H16N2O B8461270 6-Isobutyl-5-methylnicotinamide

6-Isobutyl-5-methylnicotinamide

Cat. No. B8461270
M. Wt: 192.26 g/mol
InChI Key: CKLIMJYGWHTCKZ-UHFFFAOYSA-N
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Patent
US08288554B2

Procedure details

A solution of 6-isobutyl-5-methyl-nicotinic acid ethyl ester (2.86 g, 12.9 mmol) in 7 N NH3 in MeOH (80 mL) is stirred at 60° C. for 20 h before the solvent is removed in vacuo. The residue is dried to give 6-isobutyl-5-methyl-nicotinamide (1.89 g) as a yellow oil; LC-MS: tR=0.66 min, [M+1]+=193.29; 1H NMR (D6-DMSO): δ 0.91 (d, J=6.5 Hz, 6H), 2.08-2.20 (m, 1H), 2.32 (s, 3H), 2.65 (d, J=7.3 Hz, 2H), 7.43 (s, 1H), 7.95 (s, 1H), 8.01 (m, 1H), 8.78 (s, 1H).
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH2:12][CH:13]([CH3:15])[CH3:14])=[N:7][CH:6]=1)C.[NH3:17]>CO>[CH2:12]([C:8]1[C:9]([CH3:11])=[CH:10][C:5]([C:4]([NH2:17])=[O:3])=[CH:6][N:7]=1)[CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)C)CC(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is dried

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=NC=C(C(=O)N)C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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